(2E)-3-(4-tert-Butylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(4-tert-Butylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a tert-butyl group on one phenyl ring and a nitro group on the other, making it a unique and interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-tert-Butylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-tert-butylbenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings or the α,β-unsaturated carbonyl system.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of (2E)-3-(4-tert-Butylphenyl)-1-(3-aminophenyl)prop-2-en-1-one.
Substitution: Formation of halogenated derivatives or other substituted chalcones.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4-tert-Butylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is used as a starting material for the synthesis of various heterocyclic compounds
Biology
The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the nitro group and the α,β-unsaturated carbonyl system makes it a candidate for the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-value products.
Mechanism of Action
The mechanism of action of (2E)-3-(4-tert-Butylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
- (2E)-3-(4-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one
- (2E)-3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, (2E)-3-(4-tert-Butylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is unique due to the presence of the bulky tert-butyl group. This group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with biological targets. The combination of the tert-butyl and nitro groups also provides a distinct set of chemical and biological activities, making this compound a valuable subject for further research and development.
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-19(2,3)16-10-7-14(8-11-16)9-12-18(21)15-5-4-6-17(13-15)20(22)23/h4-13H,1-3H3/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRYPSLSUAPZQG-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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